molecular formula C8H6ClF3N2 B13009955 4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B13009955
M. Wt: 222.59 g/mol
InChI Key: GJLVCUMLLLEWKF-UHFFFAOYSA-N
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Description

4-chloro-2-(trifluoromethyl)pyrimidine , is a chemical compound with the molecular formula C5H2ClF3N2. It is a liquid at room temperature and has a predicted melting point of 10.00°C . This compound is used in various scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 4-chloro-2-(trifluoromethyl)pyrimidine. One common method involves the reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with an appropriate base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO). The reaction yields the desired compound.

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial purposes.

Chemical Reactions Analysis

Reactivity: 4-Chloro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to different derivatives.

    Other Transformations: Depending on reaction conditions, it may participate in other transformations.

Common Reagents:
  • Bases (e.g., potassium carbonate)
  • Solvents (e.g., DMSO)
  • Nucleophiles (for substitution reactions)

Major Products: The major products formed depend on the specific reaction conditions and the substituents introduced. These products can be further modified for specific applications.

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)pyrimidine finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates due to its unique structure.

    Agrochemicals: Some derivatives exhibit herbicidal or fungicidal properties.

    Materials Science: It can be incorporated into polymers or materials for specific properties.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While 4-chloro-2-(trifluoromethyl)pyrimidine has distinct properties, it shares similarities with other pyrimidine derivatives. Notable similar compounds include 2-chloro-4-(trifluoromethyl)pyrimidine and related analogs.

Properties

Molecular Formula

C8H6ClF3N2

Molecular Weight

222.59 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C8H6ClF3N2/c9-6-4-2-1-3-5(4)13-7(14-6)8(10,11)12/h1-3H2

InChI Key

GJLVCUMLLLEWKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C(F)(F)F

Origin of Product

United States

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